Dynamin inhibitory peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

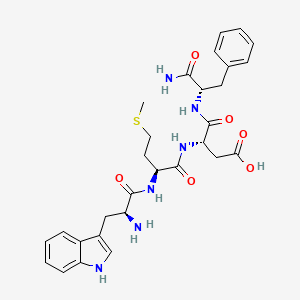

Dynamin inhibitory peptide is a compound that inhibits the activity of dynamin, a GTPase protein essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells . This peptide competitively blocks the binding of dynamin to amphiphysin, thereby preventing endocytosis . It has been used extensively in scientific research to study the role of dynamin in various cellular processes.

Vorbereitungsmethoden

Die Herstellung von Dynamin-Inhibitorpeptid beinhaltet synthetische Verfahren, die typischerweise die Festphasenpeptidsynthese umfassen. Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Schutzgruppen, um ungewollte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern . Industrielle Produktionsverfahren können großtechnische Peptidsynthesizer und Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie umfassen, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Dynamin-Inhibitorpeptid unterliegt in erster Linie Reaktionen, die mit seiner Peptidnatur zusammenhängen. Dazu gehören:

Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau des Peptids in seine konstituierenden Aminosäuren führt.

Oxidation: Bestimmte Aminosäurereste innerhalb des Peptids, wie z. B. Methionin, können oxidiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die einzelnen Aminosäuren oder modifizierten Peptide.

Wissenschaftliche Forschungsanwendungen

Dynamin-Inhibitorpeptid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Das Peptid wird verwendet, um die Rolle von Dynamin bei der Rezyklierung synaptischer Vesikel und der Neurotransmission zu untersuchen.

Krebsforschung: Es wird verwendet, um die Beteiligung von Dynamin an der Beweglichkeit von Krebszellen und Metastasen zu untersuchen.

Arzneimittelentwicklung: Das Peptid dient als Werkzeug, um potenzielle therapeutische Ziele im Zusammenhang mit der Dynaminfunktion zu identifizieren.

5. Wirkmechanismus

Dynamin-Inhibitorpeptid übt seine Wirkungen aus, indem es kompetitiv die Bindung von Dynamin an Amphiphysin blockiert, ein Protein, das an der clathrinvermittelten Endocytose beteiligt ist . Diese Hemmung verhindert die Bildung von clathrinbeschichteten Vesikeln und blockiert so die Endocytose. Das Peptid beeinflusst auch die Internalisierung bestimmter Rezeptoren, wie z. B. des Dopamin-D3-Rezeptors, indem es ihre Endocytose verhindert .

Wirkmechanismus

Dynamin inhibitory peptide exerts its effects by competitively blocking the binding of dynamin to amphiphysin, a protein involved in clathrin-mediated endocytosis . This inhibition prevents the formation of clathrin-coated vesicles, thereby blocking endocytosis. The peptide also affects the internalization of certain receptors, such as the dopamine D3 receptor, by preventing their endocytosis .

Vergleich Mit ähnlichen Verbindungen

Dynamin-Inhibitorpeptid ist in seiner spezifischen Hemmung von Dynamin einzigartig. Ähnliche Verbindungen umfassen:

Dynasore: Ein kleines Molekül, das die GTPase-Aktivität von Dynamin hemmt und die Endocytose verhindert.

Pthaladyns: Verbindungen, die eine kompetitive inhibitorische Aktivität gegen Dynamin zeigen.

Trifluoperazin: Ein Medikament, das die lipid-stimulierte GTPase-Aktivität von Dynamin hemmt.

Im Vergleich zu diesen Verbindungen bietet Dynamin-Inhibitorpeptid einen gezielteren Ansatz, indem es speziell die Interaktion zwischen Dynamin und Amphiphysin blockiert, was es zu einem wertvollen Werkzeug in Forschungsanwendungen macht.

Eigenschaften

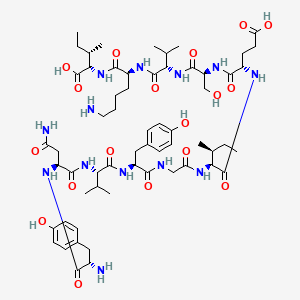

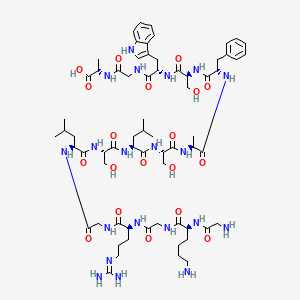

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQOQXYEPUSHJL-LNIRUYPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

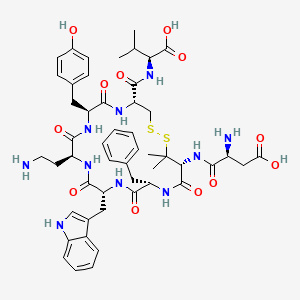

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80N18O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does dynamin inhibitory peptide interact with its target and what are the downstream effects?

A: this compound specifically targets and blocks the GTPase activity of dynamin [, , , , , ]. Dynamin typically plays a crucial role in the final step of clathrin-mediated endocytosis by pinching off vesicles from the plasma membrane. By inhibiting dynamin, DIP effectively prevents this vesicle fission, leading to an accumulation of clathrin-coated pits and a reduction in endocytosis [, , , , , , , ]. This disruption of endocytosis has downstream effects on a variety of cellular processes, including receptor internalization, synaptic plasticity, and neurotransmission [, , , , , , , , , ].

Q2: What is the mechanism behind this compound's effect on AMPA receptor trafficking?

A: Research suggests that this compound can interfere with the regulation of AMPA receptors, which are glutamate receptors crucial for synaptic plasticity [, , , , ]. Specifically, DIP has been shown to block the endocytosis of AMPA receptors triggered by various signaling pathways, including those initiated by dopamine D3 receptors and metabotropic glutamate receptors [, , , , ]. This inhibition of AMPA receptor internalization can ultimately influence the strength and plasticity of synaptic connections [, , ].

Q3: Can this compound impact synaptic plasticity?

A: Yes, studies have demonstrated that this compound can affect synaptic plasticity by altering the balance of AMPA receptor trafficking at synapses [, , ]. For example, in the prefrontal cortex, DIP prevented the induction of long-term depression (LTD) mediated by serotonin and metabotropic glutamate receptors, suggesting a role for dynamin-dependent endocytosis in this form of plasticity []. Similarly, DIP was found to block mGlu1-mediated LTD in the nucleus accumbens of rats after withdrawal from cocaine self-administration [].

Q4: Beyond AMPA receptors, what other receptors are affected by this compound?

A: Apart from AMPA receptors, this compound has also been shown to influence the trafficking and function of other receptors, including GABAA receptors [, ]. Research indicates that DIP can prevent the D3 receptor-mediated suppression of inhibitory synaptic transmission in the nucleus accumbens, likely by interfering with the dynamin-dependent endocytosis of GABAA receptors [].

Q5: Are there specific neuronal populations or brain regions where this compound's effects are more pronounced?

A: Studies suggest that the effects of this compound can vary depending on the neuronal population and brain region being studied [, , , ]. For instance, in the hippocampus, DIP was found to selectively block the D3 receptor-mediated inhibition of GABAA receptor currents in the stratum radiatum of the CA1 region, without affecting those in the stratum oriens []. This highlights the importance of considering the specific brain region and cell types involved when interpreting the effects of DIP.

Q6: What are the limitations of using this compound in research?

A: While a valuable research tool, this compound has limitations. Its effects are not limited to a single receptor type or brain region, demanding careful experimental design and interpretation [, , , ]. Furthermore, as with any peptide, issues of stability, delivery across biological membranes, and potential off-target effects need to be considered [].

Q7: Are there alternative methods to study dynamin-dependent endocytosis besides this compound?

A7: Yes, several alternative methods exist to investigate dynamin-dependent endocytosis, including:

- Pharmacological inhibitors: Dynasore is a small molecule inhibitor of dynamin that acts through a different mechanism than DIP [, ].

- Dominant-negative dynamin mutants: These genetically encoded tools interfere with the function of endogenous dynamin [, ].

Q8: What are the future directions for research involving this compound?

A8: Future research with DIP could focus on:

Q9: How does this compound contribute to our understanding of neurological diseases?

A: By disrupting dynamin-dependent endocytosis, DIP helps researchers understand the role of this process in various neurological diseases. For example, research suggests that impaired AMPA receptor trafficking contributes to synaptic dysfunction in Alzheimer's disease []. DIP allows researchers to explore this connection and potentially identify new therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)

![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)